molecular formula C22H27N5O2S B11685843 N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No.: B11685843
M. Wt: 425.5 g/mol
InChI Key: SAXSOKHZNDBNSO-OEAKJJBVSA-N
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Description

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a complex organic compound with the molecular formula C22H27N5O2S and a molecular weight of 425.557 g/mol . This compound is known for its unique structure, which combines a benzimidazole moiety with a hydrazide linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide or benzimidazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced hydrazides or benzimidazoles.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide and benzimidazole moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H27N5O2S/c1-4-26(5-2)17-12-11-16(20(28)13-17)14-23-25-21(29)15-30-22-24-18-9-7-8-10-19(18)27(22)6-3/h7-14,28H,4-6,15H2,1-3H3,(H,25,29)/b23-14+

InChI Key

SAXSOKHZNDBNSO-OEAKJJBVSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=C(C=C3)N(CC)CC)O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=C(C=C3)N(CC)CC)O

Origin of Product

United States

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